2-Pyridinemethanol, 6-[(methylamino)methyl]-
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is 6-[(methylamino)methyl]pyridin-2-ylmethanol , derived through hierarchical substitution prioritization on the pyridine ring. The parent structure is pyridine, with two substituents: a hydroxymethyl group (-CH2OH) at position 2 and a methylaminomethyl group (-CH2NHCH3) at position 6.
The molecular formula C7H10N2O reflects seven carbon atoms, ten hydrogens, two nitrogens, and one oxygen. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular weight | 138.17 g/mol |
| SMILES | CNC1=CC=CC(=N1)CO |
| InChI | InChI=1S/C7H10N2O/c1-8-7-4-2-3-6(5-10)9-7/h2-4,8,10H,5H2,1H3 |
The hydroxymethyl group at position 2 introduces hydrogen-bonding capacity, while the methylaminomethyl group at position 6 contributes basicity due to the lone electron pair on the nitrogen.
Comparative Structural Analysis with Pyridine Derivatives
Pyridine derivatives exhibit diverse functionalities based on substituent patterns. The following table contrasts 6-[(methylamino)methyl]pyridin-2-ylmethanol with related compounds:
| Compound | Substituents | Key Properties |
|---|---|---|
| Pyridine | None | Aromatic, weakly basic |
| 2-Pyridinemethanol | -CH2OH at position 2 | Polar, hydrogen-bond donor |
| 2,6-Lutidine | -CH3 at positions 2 and 6 | Lipophilic, strong base |
| 6-[(Methylamino)methyl]pyridin-2-ylmethanol | -CH2OH (position 2), -CH2NHCH3 (position 6) | Amphiphilic, moderate basicity |
The juxtaposition of polar (hydroxymethyl) and semi-polar (methylaminomethyl) groups creates an amphiphilic profile, enhancing solubility in both aqueous and organic media compared to purely aromatic pyridines. The methylaminomethyl group’s electron-donating nature slightly increases the pyridine ring’s basicity relative to unsubstituted analogs, as evidenced by computational pKa predictions.
Stereochemical Considerations and Conformational Isomerism
Despite its functional complexity, 6-[(methylamino)methyl]pyridin-2-ylmethanol lacks chiral centers due to symmetrical substitution patterns on the pyridine ring. Both substituents (-CH2OH and -CH2NHCH3) are attached via methylene bridges, which preclude tetrahedral stereogenicity.
However, conformational isomerism arises from rotational freedom around single bonds:
- The hydroxymethyl group’s C-O bond permits rotation, enabling transitions between gauche and anti conformers.
- The methylaminomethyl group’s C-N bond allows rotation, influencing the spatial orientation of the methylamine moiety relative to the pyridine plane.
These conformers exhibit distinct dipole moments and hydrogen-bonding geometries, which may impact intermolecular interactions in crystalline or solution phases. For instance, the gauche conformation of the hydroxymethyl group facilitates intramolecular hydrogen bonding with the pyridine nitrogen, potentially stabilizing specific conformations in polar solvents.
Properties
CAS No. |
139909-46-9 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
[6-(methylaminomethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-9-5-7-3-2-4-8(6-11)10-7/h2-4,9,11H,5-6H2,1H3 |
InChI Key |
IGSSODKLOIGZTG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=CC=C1)CO |
Origin of Product |
United States |
Preparation Methods
Overview
6-Methyl-2-pyridinemethanol can be synthesized via selective oxidation of 2,6-lutidine (2,6-dimethylpyridine) followed by hydrolysis and extraction steps. This method addresses common issues in pyridine derivative synthesis such as low selectivity, byproduct formation, and environmental concerns.
Reaction Scheme and Conditions
- Raw Materials: 2,6-lutidine and glacial acetic acid.
- Catalysts: Tungsten oxide (99.999% purity) and hydrogen peroxide (27-30% volume fraction).
- Key Steps:
- Selective oxidation of 2,6-lutidine in glacial acetic acid at 60-70°C with tungsten oxide and hydrogen peroxide as catalysts.
- Formation of 6-methyl-2-pyridyl ethyl formate intermediate via alpha-carbon electronic transfer rearrangement.
- Hydrolysis of the ester intermediate using potassium hydroxide solution (10% mass fraction) to yield 6-methyl-2-pyridinemethanol.
- Extraction with methylene dichloride and distillation to isolate the product.
Detailed Process Parameters and Yields
| Step | Conditions | Parameters | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Oxidation | 60-70°C, 3-9 hours | 2,6-lutidine:glacial acetic acid mass ratio 2-3:1; H2O2 0.8-1.5 equiv; Tungsten oxide 1-5% wt | 92-94 | 99-99.5 | High selectivity, low byproducts |
| Esterification (with acetic anhydride) | Reflux, volume ratio cut:acetic anhydride 0.4-0.8 | 5-8 hours reflux | - | - | Conversion to ester intermediate |
| Hydrolysis | 10% KOH solution, volume ratio cut:KOH 1:3 | 5-8 hours reflux | - | - | Converts ester to alcohol |
| Extraction & Purification | Methylene dichloride extraction, distillation | Extraction volume 1-2x, 3-6 times | - | - | Final product isolation |
Representative Yields and Purities from Embodiments
- Embodiment 1: Yield 92%, purity 99.0%
- Embodiment 2: Yield 93%, purity 99.5%
- Embodiment 3: Yield 94%, purity 99.1%
- Embodiment 4: Yield 92%, purity 99.0%
These data demonstrate consistent high yields and purities suitable for pharmaceutical synthesis.
Preparation of 2-Pyridinemethanol (Parent Compound)
Synthetic Route
- Starting Material: 2-picoline (2-methylpyridine).
- Oxidation: 2-picoline is oxidized under acidic conditions to 2-pyridine N-oxide using glacial acetic acid and hydrogen peroxide at 65°C for 16 hours.
- Acylation: The 2-pyridine N-oxide is then acylated with acetic anhydride at 90°C for 5 hours to form acetic acid-2-picolyl ester.
- Hydrolysis: Basic hydrolysis of the ester yields 2-pyridinemethanol.
Reaction Conditions Summary
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | 2-picoline, glacial acetic acid, H2O2 | 65°C, 16 h | 2-pyridine N-oxide |
| Acylation | Acetic anhydride | 90°C, 5 h | Acetic acid-2-picolyl ester |
| Hydrolysis | Basic medium (e.g., KOH) | - | 2-pyridinemethanol |
This method provides a straightforward approach to 2-pyridinemethanol with good control over reaction conditions and product quality.
Summary Table of Preparation Methods
| Compound | Starting Material | Key Reagents | Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 6-Methyl-2-pyridinemethanol | 2,6-lutidine | Glacial acetic acid, H2O2, Acetic anhydride, KOH | Tungsten oxide | 60-70°C oxidation, reflux esterification and hydrolysis | 92-94 | 99-99.5 | Industrially scalable, environmentally mild |
| 2-Pyridinemethanol | 2-picoline | Glacial acetic acid, H2O2, Acetic anhydride, Base | - | 65°C oxidation, 90°C acylation | Not specified | Not specified | Established synthetic route |
| 2-Pyridinemethanol, 6-[(methylamino)methyl]- | Derived from 6-methyl-2-pyridinemethanol | Formaldehyde, Methylamine (for substitution) | - | Mannich reaction or reductive amination conditions | - | - | Hypothetical adaptation based on related methods |
Research Findings and Industrial Relevance
- The tungsten oxide/hydrogen peroxide catalytic system offers high selectivity and yields for oxidation of methylpyridines to hydroxymethyl derivatives with minimal byproducts.
- Use of glacial acetic acid as solvent and reaction medium provides mild conditions and facilitates downstream processing.
- The multi-step process involving oxidation, esterification, hydrolysis, and extraction is well-suited for scale-up in pharmaceutical manufacturing.
- Purity levels above 99% meet stringent requirements for medicinal chemistry applications.
- The described methods reduce environmental impact compared to older oxidative methods due to selective catalysis and controlled reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(6-((methylamino)methyl)pyridin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is 2-(methylamino)pyridine-3-carboxylic acid.
Reduction: The major product is 2-(methylamino)pyridine-3-methanol.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
(6-((methylamino)methyl)pyridin-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-((methylamino)methyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in substituent types, positions, and functional groups, leading to distinct physicochemical and reactivity profiles:
Physicochemical and Functional Differences
- Basicity: The methylamino group in the target compound increases basicity (pKa ~8–10) compared to methoxy- or bromo-substituted pyridines (pKa ~3–5) .
- Solubility: Hydroxymethyl groups enhance aqueous solubility (e.g., >50 mg/mL for the target compound) relative to non-polar analogs like 6-Methyl-3-pyridineethanol .
- Reactivity: Bromo substituents (e.g., (6-Bromo-5-methoxypyridin-2-yl)methanol) enable Suzuki-Miyaura couplings, whereas methylamino groups facilitate Schiff base formation .
Research Findings and Challenges
- Reactivity Insights: The methylamino group in the target compound undergoes N-alkylation more readily than methoxy-substituted analogs, as seen in ’s synthesis of aminoethanol derivatives .
- Purification Challenges: Hydrophilic pyridinemethanol derivatives often require reverse-phase chromatography (e.g., C18 columns in ) for high-purity isolation .
- Knowledge Gaps: Limited data on the target compound’s exact spectral properties (e.g., ¹H NMR shifts) necessitates further experimental characterization.
Biological Activity
2-Pyridinemethanol, 6-[(methylamino)methyl]- is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C₉H₁₂N₂O. Its structure includes a pyridine ring substituted with a hydroxymethyl group and a methylamino group at the 6-position. This specific arrangement contributes to its biological activity by influencing its interaction with various biological targets.
Research indicates that 2-Pyridinemethanol, 6-[(methylamino)methyl]- may interact with several biological pathways:
- Nicotinic Acetylcholine Receptors (nAChRs) : It has been shown to act as a positive allosteric modulator of α7 nAChRs, enhancing receptor activity in the presence of agonists like nicotine. This modulation can lead to increased neurotransmitter release and improved synaptic plasticity, which is significant in neurodegenerative diseases .
- Enzyme Inhibition : The compound may inhibit DNA methyltransferases (DNMTs), enzymes involved in epigenetic regulation. In vitro studies have demonstrated that it can induce gene re-expression by inhibiting DNMT3A activity, which is crucial for maintaining cancer cell proliferation .
Antimicrobial Activity
Studies have indicated that derivatives of pyridine compounds exhibit antimicrobial properties. While specific data on 2-Pyridinemethanol, 6-[(methylamino)methyl]- is limited, related compounds have shown efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies .
Anticancer Properties
The ability to inhibit DNMTs positions this compound as a candidate for cancer treatment. Research has shown that it can reduce cell viability in leukemia cell lines by inducing apoptosis through epigenetic mechanisms .
Table 1: Biological Activity Comparison of Pyridine Derivatives
| Compound Name | Target | Activity | EC₅₀ (µM) |
|---|---|---|---|
| 2-Pyridinemethanol, 6-[(methylamino)methyl]- | α7 nAChRs | Positive allosteric modulation | 0.18 |
| SGI-1027 | DNMT3A | Inhibition | 0.9 |
| Other Pyridine Derivative | Bacterial Strains | Antimicrobial | Varies |
Case Studies
- Modulation of nAChRs : A study conducted using Xenopus oocytes demonstrated that 2-Pyridinemethanol, 6-[(methylamino)methyl]- significantly enhances the response of α7 nAChRs to nicotine, indicating its potential use in treating cognitive disorders associated with cholinergic dysfunction .
- Inhibition of DNA Methylation : In leukemia models, the compound was shown to reactivate silenced genes by inhibiting DNMT3A activity. This effect was quantified with an EC₅₀ value of approximately 0.9 µM, highlighting its potency as an epigenetic modifier .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
